5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole
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Overview
Description
5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole moieties These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves the reaction of 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide. This reaction proceeds through a series of steps, including cyclization and thiolation, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-({[furan-2-yl)methyl]amino}-5-sulfamoylbenzamide: Another compound with similar structural features and biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole is unique due to the combination of its thiazole, benzothiazole, and furan moieties. This unique structure contributes to its diverse reactivity and wide range of applications in various fields .
Properties
Molecular Formula |
C15H9ClN2OS3 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
5-chloro-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9ClN2OS3/c16-9-3-4-13-11(6-9)18-15(22-13)21-8-10-7-20-14(17-10)12-2-1-5-19-12/h1-7H,8H2 |
InChI Key |
STPXBYQLJOXAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
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